molecular formula C20H34ClNO2 B1220397 [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride CAS No. 83514-04-9

[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride

Cat. No.: B1220397
CAS No.: 83514-04-9
M. Wt: 355.9 g/mol
InChI Key: WTZRQXBWSJKNGV-UHFFFAOYSA-M
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Description

[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride is a quaternary ammonium compound. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenoxycyclohexyl group attached to a hydroxypropyl chain, and a quaternary ammonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride typically involves the reaction of 1-phenoxycyclohexane with epichlorohydrin to form an intermediate. This intermediate is then reacted with dimethylamine to produce the final quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenoxy group can be reduced to a phenol.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium acetate (NaOAc) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenols.

    Substitution: Formation of hydroxyl or acetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride is used as a phase transfer catalyst, facilitating reactions between aqueous and organic phases. It is also employed in the synthesis of various organic compounds due to its reactivity and stability.

Biology

In biological research, this compound is utilized as a surfactant and antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.

Medicine

In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents.

Industry

Industrially, this compound is used in the formulation of cleaning agents, disinfectants, and personal care products. Its surfactant properties help in emulsifying and solubilizing various ingredients, improving the efficacy of these products.

Mechanism of Action

The mechanism of action of [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension, enhancing its ability to penetrate and disrupt biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.

    Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning and personal care products.

Uniqueness

[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride is unique due to its phenoxycyclohexyl group, which imparts additional hydrophobicity and enhances its interaction with lipid membranes. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with unique properties and applications.

Properties

CAS No.

83514-04-9

Molecular Formula

C20H34ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C20H34NO2.ClH/c1-17(2)21(3,4)16-18(22)15-20(13-9-6-10-14-20)23-19-11-7-5-8-12-19;/h5,7-8,11-12,17-18,22H,6,9-10,13-16H2,1-4H3;1H/q+1;/p-1

InChI Key

WTZRQXBWSJKNGV-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(C)CC(CC1(CCCCC1)OC2=CC=CC=C2)O.[Cl-]

Canonical SMILES

CC(C)[N+](C)(C)CC(CC1(CCCCC1)OC2=CC=CC=C2)O.[Cl-]

Synonyms

(3-(1-cyclohexylphenoxy)-2-hydroxypropyl)isopropyldimethylammonium chloride
VULM 411
VULM-411

Origin of Product

United States

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